10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Overview
Description
10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a useful research compound. Its molecular formula is C22H17NO2 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.125928785 g/mol and the complexity rating of the compound is 597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmacological Potential
10-(diphenylmethylene)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione and its derivatives have been a focal point of research due to their potential pharmacological applications. The synthesis of aminoalkanol derivatives of this compound has been explored, revealing modest affinity for beta-adrenoceptors, suggesting potential as beta-adrenolytics (Kossakowski & Wojciechowska, 2006). This research demonstrates the compound's relevance in developing new therapeutic agents targeting cardiovascular diseases.
Antimicrobial and Antifungal Activities
Further investigation into the compound's derivatives has shown significant antimicrobial and antifungal activities. The disc-diffusion method revealed that these derivatives can inhibit the growth of various microorganisms, indicating potential use in treating infections (Stefanska et al., 2009). Additionally, the minimal inhibitory concentrations (MICs) for the most active agents against specific pathogens were identified, providing a foundation for developing new antimicrobial drugs.
Anti-HIV Activity
Research into the amino derivatives of 10-(diphenylmethylene)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has also indicated potential psychotropic and/or anti-HIV activity. These derivatives, analogues of chlorpromazine and aminoperazine, were prepared with expectations of antipsychotic and anti-HIV applications, highlighting the compound's versatility in drug development (Kossakowski, Wojciechowska, & Kozioł, 2006).
Molecular Structure and Chemical Reactivity
Studies focusing on the molecular structure and chemical reactivity of 10-(diphenylmethylene)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives have utilized spectroscopic techniques and quantum chemical calculations. These studies provide insights into the compounds' stability, electronic properties, and potential for charge transfer, essential for designing molecules with specific optical or electronic characteristics (Renjith et al., 2014).
Properties
IUPAC Name |
10-benzhydrylidene-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c24-21-19-15-11-12-16(20(19)22(25)23-21)18(15)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,15-16,19-20H,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKPPTNSWUILNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C3C=CC2C4C3C(=O)NC4=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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